
1-Chloro-4-(piperidin-1-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(piperidin-1-yl)but-3-en-2-one is an organic compound that features a piperidine ring attached to a butenone structure with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one typically involves the reaction of piperidine with a suitable chlorinated butenone precursor. One common method involves the reaction of 4-chlorobutan-2-one with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-Chloro-4-(piperidin-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
1-Chloro-4-(piperidin-1-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-Chloro-1-(piperidin-1-yl)butan-2-one: Another similar compound with a different substitution pattern.
Uniqueness: 1-Chloro-4-(piperidin-1-yl)but-3-en-2-one is unique due to the presence of both a piperidine ring and a chlorinated butenone structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
90251-32-4 |
|---|---|
分子式 |
C9H14ClNO |
分子量 |
187.66 g/mol |
IUPAC名 |
1-chloro-4-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H14ClNO/c10-8-9(12)4-7-11-5-2-1-3-6-11/h4,7H,1-3,5-6,8H2 |
InChIキー |
ASGULJYAUNNKLD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C=CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
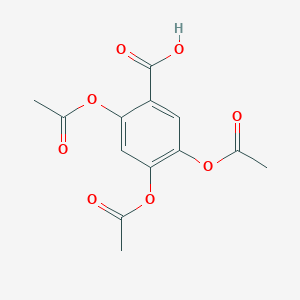
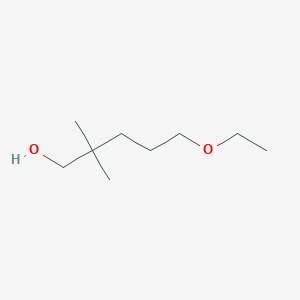
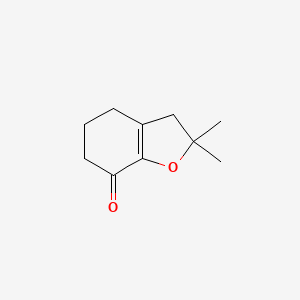

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
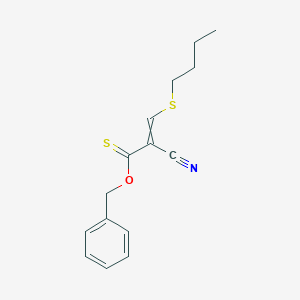
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
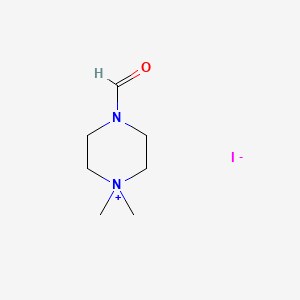

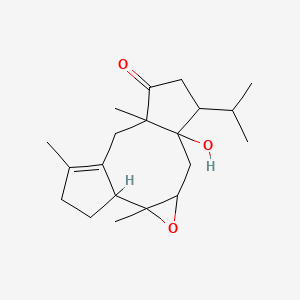
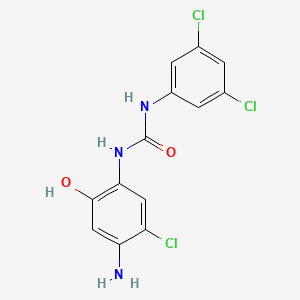
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
